molecular formula C16H12Cl2N2OS3 B2797529 3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 778621-31-1

3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2797529
CAS No.: 778621-31-1
M. Wt: 415.37
InChI Key: KSUKYAKXFBYXJP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms . Sulfonamides are known for their wide range of biological activities and are commonly used in medicine .

Scientific Research Applications

Alzheimer’s Disease Drug Candidates

  • A series of N-substituted derivatives, including compounds structurally related to "3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide," were synthesized and evaluated for their potential as drug candidates for Alzheimer’s disease. The compounds demonstrated enzyme inhibition activity against acetylcholinesterase (AChE) and were evaluated for their hemolytic activity to assess their validity as drug candidates (Rehman et al., 2018).

Antimicrobial and Cytotoxic Activities

  • Novel thiazole derivatives, including those structurally related to the compound , were synthesized and investigated for their antimicrobial activity. Certain derivatives showed significant antibacterial and anticandidal effects, while others exhibited cytotoxic activity against human leukemia cells, indicating their potential in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).

Antifungal and Antibacterial Effects

  • The biological functions of related compounds were explored, revealing antifungal and antibacterial effects. Molecular docking was used to identify the binding energy with different proteins, further supporting the compound's potential in antimicrobial research (Viji et al., 2020).

High Refractive Index Materials

  • Thiophenyl-substituted benzidines, related to the compound , were synthesized and used to produce transparent polyimides with high refractive indices and small birefringence, indicating applications in materials science for optical devices (Tapaswi et al., 2015).

Urease Inhibition and Less Cytotoxic Agents

  • Bi-heterocyclic propanamides, structurally related, were synthesized and showed promising activity against the urease enzyme, with less cytotoxic behavior observed in hemolysis tests. This research indicates their potential as safer therapeutic agents (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit the enzyme involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of sulfonamides, it could be explored for its potential as an antibacterial agent .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS3/c17-10-1-3-11(4-2-10)22-8-7-15(21)20-16-19-12(9-23-16)13-5-6-14(18)24-13/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUKYAKXFBYXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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